Methyl 2,6-dihydroxy-3-nitrobenzoate

Overview

Description

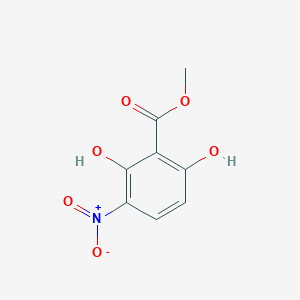

Methyl 2,6-dihydroxy-3-nitrobenzoate is an aromatic ester derivative characterized by a nitro group at the C3 position and hydroxyl groups at the C2 and C6 positions of the benzene ring. The compound is synthesized through the nitration of methyl 2,6-dihydroxybenzoate, followed by recrystallization from ethyl acetate to yield yellow crystals . Its molecular structure has been confirmed via X-ray crystallography, revealing key features:

- Conjugation Effects: The nitro group exhibits partial conjugation with the benzene ring, evidenced by a shortened N1–C1 bond length (1.453 Å) compared to theoretical values, indicative of π-electron delocalization .

- Hydrogen Bonding: The hydroxyl groups participate in intramolecular and intermolecular O–H···O hydrogen bonds, while C–H···O interactions further stabilize the crystal lattice .

- Spectroscopic Data: $ ^1\text{H} $ NMR analysis confirms the presence of hydroxyl protons (δ ~10–12 ppm) and methyl ester protons (δ ~3.9 ppm) .

The compound’s reactivity is influenced by the electron-withdrawing nitro group and hydrogen-bonding capacity, making it a candidate for applications in organic synthesis and materials science.

Scientific Research Applications

Chemistry

Methyl 2,6-dihydroxy-3-nitrobenzoate is widely used as an intermediate in the synthesis of more complex organic molecules. Its chemical structure allows for various transformations, including:

- Nitration : The compound can be synthesized through the nitration of methyl 2,6-dihydroxybenzoate using a mixture of nitric and sulfuric acids.

- Oxidation and Reduction : The hydroxyl groups can be oxidized to form quinones, while the nitro group can be reduced to an amino group under specific conditions .

Biological Applications

Research has indicated that this compound possesses potential biological activities , including:

- Antimicrobial Properties : Studies have explored its efficacy against various pathogens, suggesting it may serve as a lead compound in developing new antimicrobial agents.

- Antioxidant Activity : The compound's ability to scavenge free radicals makes it a candidate for further investigation in antioxidant research .

Pharmaceutical Development

Due to its unique chemical structure, this compound is being investigated for its potential role in drug development . Its derivatives may exhibit therapeutic effects in treating various diseases, including cancer and bacterial infections .

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical properties make it suitable for synthesizing colorants used in textiles and coatings.

- Other Chemicals : It serves as a precursor for producing various industrial chemicals .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of growth at varying concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Synthesis of Quinones

Research focused on the oxidation of this compound demonstrated successful conversion to quinones using potassium permanganate as an oxidizing agent. This transformation is crucial for developing compounds with enhanced biological activity.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the hydroxyl groups can form hydrogen bonds with target proteins. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

To contextualize the properties of methyl 2,6-dihydroxy-3-nitrobenzoate, we compare it with structurally analogous esters and nitroaromatic derivatives. Key compounds include methyl 2,5-dimethoxy-3-nitrobenzoate , methyl 2-chloro-3-nitrobenzoate , and methyl 2,6-difluoro-3-nitrobenzoate .

Structural and Electronic Comparisons

Key Findings:

Substituent Effects on Reactivity: The hydroxyl groups in this compound enhance its acidity (pKa ~8–10 for phenolic OH) compared to methoxy or halogenated analogs, which lack proton donors . Electron-withdrawing groups (NO$_2$, Cl, F) deactivate the benzene ring, directing electrophilic substitutions to specific positions. For example, nitration in the parent compound occurs preferentially at C3 due to meta-directing effects of existing substituents .

Crystallographic Behavior :

- The hydroxyl groups in this compound facilitate dense hydrogen-bonded networks, leading to higher melting points (>200°C) compared to methyl 2,5-dimethoxy-3-nitrobenzoate (mp ~150°C) .

- Halogenated analogs (e.g., methyl 2,6-difluoro-3-nitrobenzoate) exhibit weaker intermolecular forces, resulting in lower thermal stability .

Synthetic Utility: this compound serves as a precursor for metal-chelating ligands due to its bidentate O,O-donor sites, whereas methoxy or chloro derivatives are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) . The difluoro analog is valued in agrochemical synthesis for its resistance to hydrolysis, a property less pronounced in hydroxylated derivatives .

Spectroscopic Distinctions

Biological Activity

Methyl 2,6-dihydroxy-3-nitrobenzoate (also known as methyl nitroresorcinol) is an organic compound notable for its unique structural features, which include two hydroxyl groups and a nitro group attached to a benzoate framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and applications based on diverse scientific literature.

This compound has the molecular formula with a molecular weight of approximately 197.14 g/mol. It typically appears as a pale yellow to orange crystalline powder with a melting point ranging from 126 °C to 133 °C. The compound is moderately soluble in organic solvents such as methanol and chloroform.

The synthesis of this compound is primarily achieved through the nitration of methyl 2,6-dihydroxybenzoate using nitric acid. This reaction introduces the nitro group at the 3-position of the aromatic ring while preserving the hydroxyl groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit various bacterial strains, making it a candidate for further exploration in drug development for infectious diseases. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to reactive species. In laboratory assays, this compound has shown comparable antioxidant efficacy to established antioxidants like ascorbic acid .

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production in mammals. This compound has been studied for its potential to inhibit tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders. In vitro studies have demonstrated that this compound can reduce tyrosinase activity in B16F10 murine melanoma cells . The inhibition mechanism may involve competitive binding to the enzyme active site or interference with substrate conversion.

The mechanism of action for this compound involves several pathways:

- Reduction of Nitro Group : The nitro group can be reduced under physiological conditions to form reactive intermediates that interact with cellular components.

- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with various biological macromolecules, enhancing the compound’s interaction with target sites within cells.

- Antioxidant Mechanism : The compound's ability to donate electrons helps mitigate oxidative stress by neutralizing free radicals.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition at concentrations above 100 µg/mL.

- Antioxidant Evaluation : In a DPPH radical scavenging assay, this compound exhibited an IC50 value comparable to ascorbic acid (approximately 50 µg/mL), indicating strong antioxidant properties .

- Tyrosinase Activity Assessment : In B16F10 cells treated with varying concentrations (0–20 µM), significant inhibition of tyrosinase activity was observed at concentrations above 10 µM after a 72-hour incubation period .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl salicylate | Contains one hydroxy group | Commonly used as a topical analgesic |

| Methyl 3-nitrosalicylate | Contains one nitro group | Explored for antibacterial properties |

| Methyl 2-hydroxy-5-nitrobenzoate | Contains two hydroxy groups | Exhibits different solubility characteristics |

| Methyl 4-hydroxy-3-nitrobenzoate | Hydroxyl group at position four | Different pharmacological profile |

This compound stands out due to its dual hydroxy groups combined with a nitro group at the ortho position relative to one of the hydroxy groups. This unique arrangement may influence its biological activity and chemical reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,6-dihydroxy-3-nitrobenzoate, and how do reaction conditions influence product purity?

- Methodology :

-

Acid-catalyzed esterification : Adapted from methyl-4-nitrobenzoate synthesis (H₂SO₄, methanol, reflux) . Adjust nitro/hydroxy group positions by altering nitration steps.

-

Methylation of hydroxy groups : Use K₂CO₃ and dimethyl sulfate in acetone under reflux (93% yield demonstrated for structurally similar compounds) .

- Critical Factors :

-

Reagent ratios : Excess methanol or dimethyl sulfate ensures complete esterification/methylation.

-

Temperature control : Reflux conditions (60–80°C) prevent side reactions like hydrolysis.

-

Purification : Recrystallization (methanol/ethanol) removes unreacted starting materials .

Table 1 : Comparison of Esterification/Methylation Methods

Method Reagents/Conditions Yield Purity Control Acid-catalyzed H₂SO₄, MeOH, reflux ~85% TLC monitoring Base-mediated K₂CO₃, (CH₃O)₂SO₂, acetone ~93% Recrystallization

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Stepwise Approach :

Liquid-liquid extraction : Use dichloromethane to separate the ester from aqueous acidic/basic layers .

Drying agents : Anhydrous MgSO₄ removes residual water .

Recrystallization : Ethanol/methanol yields high-purity crystals; monitor via melting point (mp) analysis .

- Challenges :

- Nitro group stability : Avoid prolonged heating during solvent evaporation to prevent decomposition.

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments and ester/methoxy group signals.

- IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups .

- Crystallography :

- X-ray diffraction : Use SHELX for structure refinement and ORTEP-3 for graphical representation .

- Validation : Cross-check experimental vs. simulated spectra (e.g., using PubChem data) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound in multi-step syntheses?

- Design of Experiments (DoE) :

- Variables : Catalyst concentration (H₂SO₄ or K₂CO₃), reaction time, and temperature.

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .

Q. What strategies are employed to resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Multi-Technique Validation :

- X-ray vs. NMR : Discrepancies in substituent positions (e.g., nitro vs. hydroxy groups) are resolved by comparing experimental bond lengths (X-ray) with NMR coupling constants .

- Software Tools :

- SHELXL : Refine crystallographic data to match spectroscopic observations .

- DFT calculations : Predict NMR chemical shifts for comparison with experimental data .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under various experimental conditions?

- Methods :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nitration/esterification sites .

- Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures to optimize recrystallization .

- Applications :

- Predict hydrolysis rates under acidic/basic conditions to guide storage protocols.

Q. What experimental approaches are used to investigate the regioselectivity of nitration in the synthesis of this compound?

- Directed Nitration :

- Steric/Electronic Effects : Hydroxy groups act as ortho/para directors, but steric hindrance from ester groups may favor meta nitration .

- Isotopic Labeling :

- Use ¹⁵NO₂ to track nitration pathways via NMR or mass spectrometry.

- Competitive Reactions :

- Compare nitration outcomes in methyl 2,6-dihydroxybenzoate vs. its analogues to isolate substituent effects .

Properties

IUPAC Name |

methyl 2,6-dihydroxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGXSVIWUUDBSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.